N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a complex organic compound that features both pyrimidine and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. Pyrimidine derivatives are often found in DNA and RNA, while indole derivatives are prevalent in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves the condensation of β-dicarbonyl compounds with amines. One method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone, resulting in the formation of the desired compound . This method is advantageous due to its efficiency and moderate yield.
Chemical Reactions Analysis
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and indole moieties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and indole derivatives, such as:
4,6-dimethylpyrimidine-2-amine: Known for its antimicrobial properties.
5-methoxyindole-3-acetic acid: Studied for its role in plant growth regulation.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-indol-3-yl)acetamide: Investigated for its anticancer activity
Properties
Molecular Formula |
C20H24N6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C20H24N6O2/c1-12-9-13(2)24-20(23-12)26-19(25-14(3)27)21-8-7-15-11-22-18-6-5-16(28-4)10-17(15)18/h5-6,9-11,22H,7-8H2,1-4H3,(H2,21,23,24,25,26,27) |
InChI Key |
MNUMBFOPNLCMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C)C |
Origin of Product |
United States |
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